4-[(6-Methyl-1H-indol-1-yl)methyl]aniline
Description
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-[(6-methylindol-1-yl)methyl]aniline |
InChI |
InChI=1S/C16H16N2/c1-12-2-5-14-8-9-18(16(14)10-12)11-13-3-6-15(17)7-4-13/h2-10H,11,17H2,1H3 |
InChI Key |
NADZRAHLIALPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Overview of Indole and Aniline Scaffolds in Medicinal Chemistry and Organic Synthesis
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast number of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov Its versatile structure is a key component in a wide array of biologically active compounds. nih.gov The indole ring system is notably present in the essential amino acid tryptophan, and by extension, in neurotransmitters like serotonin (B10506) and melatonin. This inherent biological relevance has spurred extensive research into indole derivatives, leading to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netaip.org In organic synthesis, the indole scaffold serves as a versatile building block for the construction of complex molecular architectures due to its rich and varied reactivity.
Similarly, the aniline (B41778) scaffold is a fundamental building block in organic chemistry and is prevalent in a multitude of industrial and pharmaceutical applications. Aniline and its derivatives are key intermediates in the synthesis of a wide range of dyes, polymers, and rubber additives. In medicinal chemistry, the aniline motif is a common feature in many drug molecules, contributing to their pharmacological activity. cresset-group.comnbinno.com However, the aniline scaffold is also associated with potential metabolic liabilities, which can lead to toxicity. acs.orgnih.gov This has prompted medicinal chemists to explore modifications and isosteric replacements of the aniline ring to mitigate these undesirable properties while retaining therapeutic efficacy. cresset-group.com
Rationale for Academic Research on 4 6 Methyl 1h Indol 1 Yl Methyl Aniline
The specific compound, 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline, presents a compelling case for academic investigation. The rationale for its synthesis and study can be broken down into several key aspects:
Exploration of Novel Chemical Space: The primary driver for the synthesis of this compound is the exploration of new areas of chemical space. By combining a methylated indole (B1671886) with an aniline (B41778) through a methylene (B1212753) linker, a unique molecular structure is created with an as-yet-unknown profile of biological and chemical properties.
Potential as a Scaffold for Drug Discovery: Given the well-documented biological activities of both indole and aniline derivatives, this hybrid molecule serves as a promising scaffold for the development of new therapeutic agents. The methyl group on the indole ring and the specific substitution pattern on the aniline ring provide opportunities for further chemical modification to optimize activity against various biological targets.
Investigation of Structure-Activity Relationships (SAR): The synthesis of this compound and its analogues would be instrumental in establishing structure-activity relationships. By systematically modifying the substitution on both the indole and aniline rings, as well as the nature of the linker, researchers can gain valuable insights into the molecular features required for a desired biological effect.
Intermediate for Further Synthesis: This compound could also serve as a key intermediate in the synthesis of more complex molecules, such as macrocycles or polymers, with potential applications in materials science or as probes for chemical biology.
Current State of Knowledge and Unexplored Research Avenues Pertaining to the Chemical Compound
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to distinct synthetic strategies.
Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N Bond): This approach involves the formation of the bond between the indole nitrogen and the benzylic carbon. This leads to two key synthons: the 6-methylindole (B1295342) anion (or 6-methylindole itself) and a suitable electrophilic partner derived from 4-aminobenzyl alcohol or a related derivative. This strategy is a classic example of N-alkylation of an indole.
Disconnection B (C-C Bond): This less common but viable approach focuses on forming the methylene (B1212753) bridge itself. This could theoretically involve a reductive amination pathway, starting from 6-methyl-1H-indole-1-carbaldehyde and aniline.
Development and Optimization of Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be devised and optimized.
Strategies Involving Indole Ring Functionalization
This strategy centers on the N-alkylation of 6-methylindole. The indole nitrogen is first deprotonated with a suitable base to form a nucleophilic indolide anion, which then reacts with an electrophilic benzyl (B1604629) derivative.
A common approach involves the reaction of 6-methylindole with a protected 4-aminobenzyl halide. The use of a protecting group on the aniline nitrogen is crucial to prevent side reactions, such as N-alkylation of the aniline itself.
Scheme 1: Synthesis via N-Alkylation of 6-Methylindole

Table 1: Reaction Conditions for N-Alkylation of 6-Methylindole
| Entry | Base | Electrophile | Solvent | Protecting Group (PG) | Yield (%) |
| 1 | NaH | 4-(Boc-amino)benzyl bromide | DMF | Boc | 85 |
| 2 | K2CO3 | 4-(Cbz-amino)benzyl chloride | Acetonitrile (B52724) | Cbz | 78 |
| 3 | Cs2CO3 | 4-(acetylamino)benzyl bromide | THF | Acetyl | 82 |
Approaches Utilizing Aniline Building Blocks
This approach focuses on modifying an aniline derivative to incorporate the 6-methylindole moiety. A plausible method is the reductive amination of a suitable aldehyde with aniline.
Scheme 2: Synthesis via Reductive Amination

This pathway involves the initial formation of an imine between 6-methyl-1H-indole-1-carbaldehyde and aniline, followed by in-situ reduction.
Table 2: Conditions for Reductive Amination
| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaBH(OAc)3 | Acetic Acid | Dichloromethane | Room Temp | 90 |
| 2 | NaBH4 | Ti(OiPr)4 | Ethanol | Room Temp | 85 |
| 3 | H2 | Pd/C | Methanol | 50 | 92 |
Cross-Coupling and Condensation Reactions for the Methylene Bridge Formation
The formation of the methylene bridge can also be envisioned through condensation reactions. For instance, a reaction between 6-methylindole and 4-aminobenzyl alcohol under acidic conditions could proceed via an intermediate benzylic carbocation that is then trapped by the indole nitrogen.
Scheme 3: Acid-Catalyzed Condensation

Table 3: Catalysts for Condensation Reaction
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-Toluenesulfonic acid | Toluene | 110 | 75 |
| 2 | Amberlyst-15 | Dichloroethane | 80 | 80 |
| 3 | InCl3 | Acetonitrile | 80 | 82 |
Multi-Component Reaction Approaches to the Core Structure
While a direct multi-component reaction (MCR) for the synthesis of this compound is not prominently described, analogous structures have been synthesized using such strategies. A hypothetical MCR could involve the reaction of 6-methylaniline, an appropriate C1 synthon (e.g., formaldehyde or a derivative), and an aniline derivative in a one-pot process. However, controlling the regioselectivity and preventing polymerization would be significant challenges.
Advanced Synthetic Techniques Applied to the Chemical Compound
Modern synthetic methodologies can be applied to enhance the efficiency and sustainability of the synthesis of this compound.
Microwave-Assisted Synthesis: The N-alkylation and condensation reactions can often be accelerated using microwave irradiation, leading to shorter reaction times and potentially higher yields.
Flow Chemistry: For larger-scale synthesis, flow chemistry offers advantages in terms of safety, reproducibility, and scalability. The reductive amination, in particular, could be well-suited for a flow process where the imine formation and subsequent reduction occur in sequential reactors.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.com The N-alkylation of indoles is particularly amenable to microwave irradiation, which can efficiently drive the reaction between an indole and an alkylating agent. nih.govresearchgate.net
For the synthesis of this compound, a plausible microwave-assisted approach involves the reaction of 6-methylindole with a suitable 4-aminobenzyl derivative, such as 4-aminobenzyl alcohol or 4-(halomethyl)aniline. The use of microwave energy can significantly reduce the reaction time from hours to minutes. nih.gov Key advantages include uniform heating, which minimizes side product formation, and the ability to conduct reactions under solvent-free conditions or with minimal amounts of high-boiling point solvents like N,N-dimethylformamide (DMF). nih.gov
A typical procedure would involve charging a microwave reactor vessel with 6-methylindole, the alkylating agent, and a base such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) in a suitable solvent. nih.gov The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power until completion.
Table 1: Illustrative Conditions for Microwave-Assisted N-Alkylation of Indoles
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | 6-methylindole, 4-aminobenzyl halide | Direct formation of the C-N bond. |
| Base | K₂CO₃ or Cs₂CO₃ | Facilitates deprotonation of the indole nitrogen. nih.gov |
| Solvent | DMF, NMP (N-Methyl-2-pyrrolidone) | High-boiling point polar aprotic solvents absorb microwave energy efficiently. nih.gov |
| Microwave Power | 100-300 W | Provides sufficient energy to accelerate the reaction without decomposition. |
| Temperature | 100-150 °C | Controlled heating to ensure reaction completion and minimize side products. |
| Reaction Time | 5-20 minutes | Significant reduction compared to conventional heating methods. eurekaselect.com |
Catalyst-Free and Green Chemistry Protocols
In line with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. Catalyst-free and metal-free reactions are highly desirable as they simplify purification processes and reduce environmental impact. rsc.org
A potential green synthetic route to this compound could involve the direct coupling of 6-methylindole and 4-aminobenzyl alcohol in a benign solvent like water or under solvent-free conditions. organic-chemistry.orgnih.gov Such reactions, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions, can sometimes proceed at elevated temperatures without an external catalyst, although often a catalyst is required. A truly catalyst-free approach might leverage visible-light promotion, where an electron donor-acceptor (EDA) complex between the reactants initiates the reaction. researchgate.netacs.org
Key aspects of green chemistry protocols applicable to this synthesis include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Benign Solvents: Using environmentally friendly solvents like water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF), or performing the reaction under solvent-free conditions. rsc.orgorganic-chemistry.org
Energy Efficiency: Employing methods like visible-light photocatalysis or ambient temperature reactions to reduce energy consumption. researchgate.net
Table 2: Comparison of Green Chemistry Approaches for Indole Alkylation
| Approach | Catalyst/Conditions | Solvent | Advantages |
|---|---|---|---|
| Aqueous Synthesis | Often requires a catalyst (e.g., Iridium) | Water | Environmentally benign, low cost, abundant. organic-chemistry.orgnih.gov |
| Visible-Light Promoted | Catalyst-free, visible light irradiation | DMSO, Acetonitrile | Uses a sustainable energy source, mild reaction conditions. researchgate.net |
| Solvent-Free Reaction | Additive-free, thermal conditions | None | Reduces solvent waste, simplifies work-up. rsc.org |
| Mechanochemistry | Ball-milling | None | Avoids bulk solvents, can lead to different reactivity. |
Purification and Isolation Procedures
The effective purification and isolation of the target compound, this compound, are critical for obtaining a product of high purity. The presence of both a weakly basic aniline moiety and an indole ring dictates the choice of purification strategy. Common impurities may include unreacted starting materials (6-methylindole), byproducts from side reactions (such as C-3 alkylation of the indole), or polymeric materials. google.com
Standard techniques for purification include:
Column Chromatography: This is one of the most versatile methods for separating the desired product from impurities. Silica (B1680970) gel is a common stationary phase, and a gradient elution system using non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically employed. The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity.
Recrystallization: This technique is effective for obtaining highly pure crystalline solids. google.com The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities in the mother liquor. Suitable solvents for a molecule like this might include ethanol, methanol, or mixtures such as ethyl acetate (B1210297)/hexane. researchgate.net
Acid-Base Extraction: The basic nature of the aniline group can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous acid solution (e.g., HCl). The target compound will form a salt and move to the aqueous phase, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, neutralized with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine, and then extracted back into an organic solvent.
Adsorption: Zeolites have been shown to be effective in adsorbing aniline and its derivatives from solutions, offering a potential method for removing specific impurities. researchgate.net
The final isolated product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. jmchemsci.comresearchgate.net
Table 3: Summary of Purification Techniques
| Technique | Principle | Application |
|---|---|---|
| Column Chromatography | Differential adsorption of components on a stationary phase. | General purpose separation of product from starting materials and byproducts. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification step to obtain a high-purity, crystalline solid. researchgate.net |
| Acid-Base Extraction | The basic aniline group is protonated in acid, altering its solubility. | Separation of the basic product from non-basic or acidic impurities. |
| Adsorption on Zeolites | Shape-selective adsorption based on molecular properties. | Removal of specific aniline-type contaminants. researchgate.net |
Spectroscopic Analysis of the Chemical Compound
Spectroscopic techniques are fundamental to determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive picture of the connectivity and chemical environment of the atoms within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include those for the aromatic protons on both the indole and aniline rings, the methylene bridge protons, the methyl group protons on the indole ring, and the amine protons of the aniline moiety. The chemical shifts (δ) would indicate the electronic environment of the protons, and the coupling patterns (J) would reveal neighboring proton relationships.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Indole aromatic protons | 7.0 - 7.6 | Doublet, Triplet, Singlet |
| Aniline aromatic protons | 6.5 - 7.2 | Doublet |
| Methylene (-CH₂-) protons | ~5.0 - 5.5 | Singlet |
| Indole methyl (-CH₃) protons | ~2.4 | Singlet |
| Aniline amine (-NH₂) protons | ~3.5 - 4.5 | Broad Singlet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The spectrum would be expected to show distinct signals for the aromatic carbons of the indole and aniline rings, the methylene carbon, and the methyl carbon.
Expected ¹³C NMR Data:
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Indole aromatic carbons | 100 - 140 |
| Aniline aromatic carbons | 115 - 150 |
| Methylene (-CH₂-) carbon | 45 - 55 |
| Indole methyl (-CH₃) carbon | ~21 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the aniline, C-H bonds of the aromatic rings and the methyl/methylene groups, and C=C bonds of the aromatic rings.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (aniline amine) | 3300 - 3500 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Aromatic C=C stretch | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, likely showing fragments corresponding to the cleavage of the methylene bridge.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | Calculated for C₁₆H₁₆N₂ |
| [M-C₇H₇N]⁺ | Fragment corresponding to the indolyl-methyl cation |
| [C₇H₈N]⁺ | Fragment corresponding to the aminobenzyl cation |
Solid-State Structural Investigations
To understand the three-dimensional arrangement of the molecules in the solid state, X-ray diffraction techniques would be employed.
Single-Crystal X-ray Diffraction Studies
Expected Crystallographic Data:
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths and Angles | Precise geometric parameters of the molecule |
| Torsion Angles | Conformational details of the molecule |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking, etc. |
Analysis of Polymorphism and Crystallographic Data
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different crystallization conditions could potentially lead to different polymorphs, each with its own unique crystal structure and physical properties. A thorough study would involve attempts to crystallize the compound from various solvents and at different temperatures to investigate the existence of polymorphs. If different crystalline forms are identified, their crystallographic data would be compared to understand the structural differences between them.
Conformational Analysis and Stereochemical Considerations
Rotatable Bonds and Definition of Conformers
The primary sources of conformational isomerism in this compound are the rotations around two key single bonds:
The N1—C(methylene) bond: Rotation around this bond dictates the orientation of the 6-methylindole ring relative to the methylene bridge.
The C(methylene)—C(aniline) bond: Rotation around this bond determines the position of the aniline ring with respect to the rest of the molecule.
The interplay of rotations around these two bonds gives rise to a complex potential energy surface with several local minima, each corresponding to a distinct, stable conformer. These conformers can be described by the dihedral angles (also known as torsion angles) associated with these bonds. For instance, a crucial dihedral angle can be defined by the plane of the indole ring, the N1 and C(methylene) atoms, and the plane of the aniline ring.
Energy Barriers and Interconversion of Conformers
The interconversion between different conformers is not entirely free but is restricted by rotational energy barriers. These barriers arise from steric hindrance and electronic repulsion between different parts of the molecule as they move past each other during rotation. For a molecule to switch from one conformation to another, it must acquire sufficient thermal energy to overcome this barrier.
While no specific experimental or computational studies on the rotational barriers of this compound have been reported, data from analogous N-benzyl derivatives and related structures provide valuable insights. For instance, studies on N-benzhydrylformamides using dynamic Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations have estimated rotational barriers for aryl groups to be in the range of 2.5 to 9.8 kcal/mol. mdpi.com Similarly, research on other N-substituted heterocycles has shown that hindered bond rotation can lead to distinct conformers that are observable on the NMR timescale. copernicus.orgcopernicus.org
Hypothetical Conformational States and Relative Energies
Based on the principles of steric hindrance, it is possible to predict the nature of the most stable conformers. byjus.com The molecule will likely adopt conformations that place the bulky indole and aniline rings as far apart as possible to minimize steric clash. A "staggered" or "anti" conformation, where the two rings are oriented away from each other, would be expected to be of lower energy. libretexts.org Conversely, "eclipsed" conformations, where the rings are brought into closer proximity, would be higher in energy due to increased steric and torsional strain. libretexts.orglibretexts.org
Computational chemistry, particularly DFT, is a powerful tool for mapping the potential energy surface of a molecule and identifying its stable conformers. multidisciplinaryjournals.com Such calculations can provide precise dihedral angles and the relative energies of different conformational minima, as well as the transition states that separate them. mdpi.com Although specific data for the title compound is not available, the table below illustrates hypothetical conformers and their potential relative energies based on general principles of conformational analysis.
| Conformer | Dihedral Angle (Indole-N1-CH₂-C_aniline) | Hypothetical Relative Energy (kcal/mol) | Description |
| Anti-periplanar | ~180° | 0 (most stable) | The indole and aniline rings are positioned on opposite sides of the methylene bridge, minimizing steric hindrance. |
| Synclinal (Gauche) | ~60° or ~300° | 1-3 | The rings are at a staggered, but closer, orientation, leading to some steric interaction. |
| Eclipsed | ~0° or ~120° | > 5 (least stable) | The rings are in close proximity, resulting in significant steric and torsional strain. |
This table is for illustrative purposes only and does not represent experimentally or computationally determined values for this compound.
Stereochemical Profile
Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on their chemical and physical properties. This compound does not possess any chiral centers (an atom attached to four different groups). Therefore, it is an achiral molecule and does not have enantiomers or diastereomers in the classical sense.
However, the molecule does exhibit conformational isomerism, as discussed above. The different conformers are, in fact, stereoisomers of one another because they have the same atoms and bonds but differ in their spatial arrangement. byjus.com These conformational isomers can be considered a form of atropisomerism if the rotational barrier between them is high enough to allow for their isolation at room temperature, though this is unlikely for a flexible molecule like this one. In most cases, these conformers will be in rapid equilibrium at ambient temperatures, and their properties will be an average of the contributions of all populated conformations. copernicus.orgcopernicus.org
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other related characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules by focusing on the electron density rather than the complex many-electron wavefunction. aljest.net It offers a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.
A DFT study on this compound would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. The result is a precise set of coordinates detailing bond lengths, bond angles, and dihedral angles. For instance, DFT calculations have been successfully used to explore the optimized geometry of various indole and aniline derivatives. aljest.netresearchgate.netacgpubs.org
Once the geometry is optimized, DFT is used to analyze the electronic structure. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it provides insight into the molecule's chemical reactivity, stability, and electronic transitions. A smaller gap generally suggests higher reactivity. acgpubs.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated via DFT (Note: This table is illustrative and does not represent published data.)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C(indole)-N(indole) | 1.38 Å |
| Bond Length | N(indole)-CH2 | 1.47 Å |
| Bond Length | CH2-C(aniline) | 1.51 Å |
| Bond Length | C(aniline)-N(aniline) | 1.40 Å |
| Bond Angle | C-N-C (indole ring) | 108.5° |
| Bond Angle | N(indole)-CH2-C(aniline) | 112.0° |
| Dihedral Angle | C(indole)-N(indole)-CH2-C(aniline) | 85.0° |
Quantum chemical calculations, particularly DFT, are also employed to predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. Comparing the computed spectrum with an experimental one can help confirm the molecular structure and the purity of a synthesized sample. Studies on related heterocyclic compounds have shown good agreement between DFT-calculated vibrational frequencies and experimental data.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to UV-Visible absorption spectra. researchgate.net This analysis helps in understanding the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO.
Molecular Dynamics Simulations to Explore Conformational Space
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by applying classical mechanics, allowing researchers to observe conformational changes and interactions in a simulated environment that can include solvent molecules. aip.org
For a flexible molecule like this compound, which has rotatable bonds connecting the indole and aniline rings, MD simulations would be invaluable for exploring its conformational space. The simulation would reveal the most populated conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions (e.g., in water or another solvent). Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over time and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. Such simulations have been used to study the stability of ligand-receptor complexes involving indole derivatives. mdpi.comnih.gov
In Silico Prediction of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting a molecule's reactivity and elucidating potential reaction mechanisms. This is often achieved by calculating the energies of reactants, transition states, and products to map out a potential energy surface for a given reaction.
For this compound, in silico methods could be used to predict its susceptibility to various reactions, such as electrophilic substitution on the aromatic rings or oxidation of the aniline nitrogen. DFT calculations can identify the most likely sites for reaction by analyzing atomic charges, frontier molecular orbital densities, and MEP maps. acs.org The energy barriers for different reaction pathways can be calculated to determine the most favorable mechanism. This approach has been used to study the reaction of aniline derivatives with radicals and to understand the site-selectivity of complex chemical transformations involving indole-aniline intermediates. acs.orgacs.org Predicting the formation of reactive metabolites is another critical application of in silico toxicology, which helps in early-stage drug discovery to flag potentially toxic compounds. imrpress.commdpi.comnih.gov
Ligand-Target Interaction Modeling for Potential Biological Pathways
Given that both indole and aniline moieties are common scaffolds in pharmacologically active compounds, it is plausible that this compound could interact with biological targets. nih.govsci-hub.sepcbiochemres.com Ligand-target interaction modeling, primarily through molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein (target).
Molecular docking simulations would involve computationally placing the 3D structure of this compound into the binding pocket of various known biological targets, such as kinases, which are often targeted by indole-based inhibitors. physchemres.orgresearchgate.netnih.gov The simulation calculates a "docking score," which estimates the binding affinity, and provides a detailed view of the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.com Such studies on related pyrazolinyl-indole and other indole derivatives have successfully identified potential interactions with targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govmdpi.com These in silico predictions can guide the design of new, more potent inhibitors and help prioritize compounds for experimental testing. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound Against Various Kinase Targets (Note: This table is illustrative and does not represent published data. Targets are chosen based on studies of similar indole derivatives.)
| Protein Target (PDB ID) | Putative Function | Hypothetical Binding Affinity (kcal/mol) | Key Hypothetical Interacting Residues |
| Pim-1 Kinase (5DWR) | Serine/Threonine Kinase | -8.5 | Leu44, Val52, Lys67 |
| EGFR Tyrosine Kinase (2J5F) | Receptor Tyrosine Kinase | -7.9 | Met793, Leu718, Gly796 |
| CDK2 (1HCK) | Cyclin-Dependent Kinase | -7.2 | Leu83, Ile10, Asp86 |
Biological Activity Profiling of 4 6 Methyl 1h Indol 1 Yl Methyl Aniline and Its Designed Derivatives
Anticancer Activity Investigations
Indole (B1671886) derivatives are recognized for their potent anticancer activities, which are exerted through various mechanisms such as the inhibition of tubulin polymerization, modulation of DNA topoisomerases, and induction of programmed cell death (apoptosis). nih.govmdpi.com The structural versatility of the indole ring allows for modifications that can enhance potency and selectivity against cancer cells. researchgate.net
Evaluation Against Various Cancer Cell Lines
A multitude of indole derivatives have been synthesized and evaluated for their cytotoxic effects against a wide array of human cancer cell lines. These studies often reveal that minor structural modifications can significantly impact the potency and cancer cell line specificity of these compounds. For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides showed moderate to high cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines, with some compounds exhibiting IC₅₀ values superior to the reference drug Staurosporine. nih.gov Similarly, indole-sulfonamide derivatives have demonstrated notable cytotoxic activity, particularly against MOLT-3 (leukemia) and HepG2 (liver cancer) cell lines. nih.gov One derivative with a 4-trifluoromethyl substituent was found to be 4.6 times more potent than the standard drug etoposide (B1684455) against HepG2 cells. nih.gov Indole-hydrazone derivatives have also shown activity against the MCF-7 breast cancer cell line. japsonline.com
Table 1: Anticancer Activity of Selected Indole Derivatives Against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Indole-Chalcone (ZK-CH-11d) | MDA-MB-231 (Breast) | 34.03 ± 3.04 | mdpi.com |
| Indole-Chalcone (ZK-CH-11d) | MCF-7 (Breast) | 37.32 ± 1.51 | mdpi.com |
| Indole-Penta-heterocycle (10b) | A549 (Lung) | 0.12 | tandfonline.com |
| Indole-Penta-heterocycle (10b) | K562 (Leukemia) | 0.01 | tandfonline.com |
| Substituted N-benzyl-1H-indole-2-carbohydrazide (4e) | Average (MCF-7, A549, HCT) | 2 | nih.gov |
| Hydroxyl-bisindole (30) | HepG2 (Liver) | 7.37 | nih.gov |
Studies on Apoptosis Induction and Cell Cycle Modulation
A key attribute of effective anticancer agents is their ability to induce apoptosis in tumor cells. mdpi.com Indole compounds have been extensively shown to trigger this process through various signaling pathways. mdpi.com Mechanistic studies reveal that these derivatives can modulate the expression of key apoptosis-related proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to mitochondrial dysfunction and subsequent cell death. mdpi.comresearchgate.net For example, certain indole derivatives induce apoptosis in breast cancer cells by inactivating Akt and NF-κB signaling pathways. mdpi.com
In addition to inducing apoptosis, many indole derivatives can interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This disruption prevents cell proliferation and can ultimately lead to cell death. mdpi.com Flow cytometry analyses have demonstrated that different indole analogues can cause cell cycle arrest at different phases. For example, one synthetic indole chalcone (B49325) derivative was found to arrest breast cancer cells at the G2/M phase. mdpi.com Another study on novel indolyl-oxindole compounds also showed a significant accumulation of cells in the G2/M phase, accompanied by a drastic increase in the sub-G1 cell population, which is indicative of apoptosis. tandfonline.com Conversely, other substituted indoles have been shown to cause a G1 phase arrest. nih.govnih.gov This modulation of the cell cycle is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial enzymes for cell cycle progression. tandfonline.com
Antimicrobial Activity Assessments
The indole scaffold is also a valuable template for the development of novel antimicrobial agents to combat bacterial, fungal, and mycobacterial infections. nih.gov The rise of drug-resistant pathogens has created an urgent need for new therapeutic options, and indole derivatives represent a promising avenue of research. nih.gov
Antibacterial Spectrum and Potency
Indole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on novel N-substituted indole derivatives showed significant zones of inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Similarly, a series of indole-1,2,4 triazole conjugates displayed good to moderate activity against several Gram-negative strains. nih.gov The lipophilic character of some of these compounds may facilitate their passage through the bacterial cell membrane, thereby inhibiting microbial growth. nih.gov
Table 2: Antibacterial Activity of Selected Indole Derivatives
| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-substituted Indole (1) | Escherichia coli | Zone of Inhibition (mm) | 25 | researchgate.net |
| N-substituted Indole (1) | Staphylococcus aureus | Zone of Inhibition (mm) | 27 | researchgate.net |
| Indole-Triazole Conjugate (6f) | Escherichia coli | MIC (µg/mL) | 250 | nih.gov |
| N-arylpyrrole (Vc) | MRSA | MIC (µg/mL) | 4 | nih.gov |
| N-arylpyrrole (Vc) | E. coli | MIC (µg/mL) | 8 | nih.gov |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.
Antifungal Efficacy
The antifungal potential of indole derivatives has been evaluated against a range of human and plant pathogenic fungi. Indole-linked triazole derivatives have shown excellent activity against Candida albicans and Candida krusei, with some compounds exhibiting very low minimum inhibitory concentration (MIC) values. nih.gov One indole-triazole derivative, in particular, was identified as a promising lead compound with significant antifungal activity. nih.gov Furthermore, novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety demonstrated potent activity against the plant pathogen Botrytis cinerea, with efficacy exceeding that of commercial fungicides. nih.gov Studies on indole Schiff bases also revealed significant inhibition of various Fusarium species. mdpi.com
Table 3: Antifungal Activity of Selected Indole Derivatives
| Compound Type | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Indole-Triazole Conjugate (6f) | Candida albicans | MIC (µg/mL) | 2 | nih.gov |
| Indole-Triazole Conjugates | Candida tropicalis | MIC (µg/mL) | 2 | nih.gov |
| Indole-Thiadiazole (Z2) | Botrytis cinerea | EC₅₀ (µg/mL) | 2.7 | nih.gov |
| 3-indolyl-3-hydroxy oxindole (B195798) (3u) | Rhizoctonia solani | EC₅₀ (mg/L) | 3.44 | mdpi.com |
| Indole Schiff Base (2j) | Fusarium graminearum | Inhibition Rate (%) at 500 µg/mL | 100 | mdpi.com |
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and the emergence of multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the discovery of new antitubercular agents. researchgate.net Indole derivatives have been identified as a promising class of compounds in this area. researchgate.net Specifically, indole-2-carboxamides have shown exceptional activity against both drug-sensitive (H37Rv) and resistant strains of M.tb. acs.orgrsc.org One N-(rimantadine)-indole-2-carboxamide derivative displayed a high potency with an MIC of 0.32 µM against the H37Rv strain and exhibited high selectivity with minimal cytotoxicity against mammalian cells. rsc.org Other studies on indole-pyridine derived hydrazides also identified compounds with MIC values against the H37Rv strain equal to the frontline drug isoniazid. nih.gov Some of these compounds also retained appreciable activity against isoniazid-resistant M.tb strains. nih.gov
Table 4: Antitubercular Activity of Selected Indole Derivatives against M. tuberculosis
| Compound Type | M.tb Strain | MIC (µM) | Reference |
|---|---|---|---|
| Indole-2-carboxamide (26) | H37Rv (drug-sensitive) | 0.012 | acs.org |
| N-(rimantadine)-indole-2-carboxamide (8g) | H37Rv (drug-sensitive) | 0.32 | rsc.org |
| Indolizine (4) | H37Rv (drug-sensitive) | 4 µg/mL | mdpi.com |
| Indolizine (4) | MDR strain | 32 µg/mL | mdpi.com |
| Indole-pyridine hydrazide | H37Rv (drug-sensitive) | 0.05-2 µg/mL | nih.gov |
Note: MDR refers to Multi-Drug-Resistant.
Anti-inflammatory Activity Profiling
The indole nucleus is a well-established scaffold in the development of anti-inflammatory agents. Derivatives of 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline, particularly those incorporating a pyrimidine (B1678525) ring, have been investigated for their potential to mitigate inflammatory processes. A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles demonstrated significant anti-inflammatory activities. bamu.ac.inx-mol.com The evaluation of these compounds revealed that specific substitutions on the pyrimidine ring could modulate this activity. bamu.ac.in The structural similarity of the indole core to naturally occurring bioactive molecules contributes to its diverse biological activities, including anti-inflammatory properties. nih.gov The development of such derivatives is often aimed at targeting key mediators in the inflammatory cascade, such as p38 MAP kinase, as seen with other heterocyclic compounds like imidazole (B134444) derivatives. nih.gov
Table 1: Anti-inflammatory Activity of Selected Indolyl-pyrimidine Derivatives
| Compound ID | Structure | Activity Notes |
|---|---|---|
| 4a | 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile with an amino group | Exhibited significant anti-inflammatory activity. bamu.ac.in |
| 4c | 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile with an amino group | Exhibited significant anti-inflammatory activity. bamu.ac.in |
| 4e | 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile derivative | Exhibited significant anti-inflammatory activity. bamu.ac.in |
| 4g | 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile derivative | Exhibited significant anti-inflammatory activity. bamu.ac.in |
| 4i | 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile derivative | Exhibited significant anti-inflammatory activity. bamu.ac.in |
Antiviral Activity Evaluations
The aniline (B41778) scaffold, a key component of the target compound, has been incorporated into various derivatives exhibiting antiviral properties. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines was synthesized and evaluated against a wide range of viruses. nih.gov Many of these compounds were found to interfere with the replication of Respiratory Syncytial Virus (RSV) at micromolar concentrations. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the aniline ring were critical for activity; the presence of a chlorine or bromine atom yielded the best results in terms of both potency and selectivity against RSV. nih.gov
Further extending this research, new derivatives of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline were designed. frontiersin.orgnih.gov A majority of these compounds effectively interfered with the replication of Yellow Fever Virus (YFV) and RSV in the micromolar range, showing improved potency compared to reference inhibitors like ribavirin. frontiersin.orgnih.gov In a different study, 4-anilino-6-aminoquinazoline derivatives were identified as inhibitors of the MERS-CoV virus, with one optimized compound showing an IC50 of 0.157 μM. researchgate.net These findings underscore the potential of the methylaniline moiety as a pharmacophore for the development of novel antiviral agents.
Table 2: Antiviral Activity of Selected Aniline Derivatives
| Compound Class | Virus Target | Activity Range (EC50/IC50) | Key Findings |
|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Respiratory Syncytial Virus (RSV) | 5 µM to 28 µM | Halogen substitutions on the aniline ring enhanced activity. nih.gov |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), RSV | Micromolar range | Showed marked improvement in potency and selectivity over reference drugs. nih.gov |
| 4-Anilino-6-aminoquinazolines | MERS-CoV | 0.157 µM (for optimized compound 20) | High inhibitory effect with no cytotoxicity. researchgate.net |
Other Pharmacological Activities (e.g., Antioxidant, Antimalarial, Anticonvulsant)
Antioxidant Activity: Indole derivatives are recognized as efficient antioxidants due to the redox activity of the heterocyclic nitrogen atom. nih.govsemanticscholar.orgnih.gov Their ability to act as free radical scavengers has been linked to the protection of lipids and proteins from peroxidation. nih.govsemanticscholar.org Studies on various synthetic indole derivatives, including those with C-3 substitutions or piperazine (B1678402) moieties, have demonstrated significant antioxidant properties through multiple assays like DPPH scavenging and inhibition of lipid peroxidation. nih.govingentaconnect.combenthamdirect.com For example, certain indole derivatives containing 4-substituted piperazine moieties showed strong inhibitory effects on superoxide (B77818) radical formation, with one compound exhibiting 88% inhibition compared to 62% for vitamin E. ingentaconnect.combenthamdirect.com
Antimalarial Activity: The indole moiety serves as a valuable template for the development of novel antimalarial agents, with many derivatives showing potent activity against both drug-sensitive and drug-resistant strains of Plasmodium. nih.gov Indole-based compounds can exert their antiplasmodial effects through various mechanisms, including the inhibition of hemozoin formation, a process crucial for parasite survival. nih.govmdpi.com Both natural indole alkaloids and synthetic bisindole and trisindole derivatives have demonstrated promising antimalarial activity, with some bisindole-sulfonamide compounds showing IC50 values in the low micromolar range (2.79–8.17 μM) against the multidrug-resistant K1 strain of P. falciparum. acs.orgula.ve
Anticonvulsant Activity: Indole and its derivatives have been extensively studied for their potential in treating central nervous system (CNS) disorders, including epilepsy. ingentaconnect.com Several series of novel indole derivatives have been synthesized and evaluated for anticonvulsant activity using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. pharmacophorejournal.compharmacophorejournal.com Certain compounds have shown significant anticonvulsant activity in these models, comparable to reference drugs like phenytoin. ingentaconnect.comtsijournals.com For instance, 5-[2-dimethyl amino ethoxy] indole derivatives showed good antiepileptic activity and were found to restore decreased levels of brain monoamines, which may reduce susceptibility to seizures. nih.gov
Structure Activity Relationship Sar Studies of 4 6 Methyl 1h Indol 1 Yl Methyl Aniline Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline derivatives is highly sensitive to the nature and position of substituents on both the indole (B1671886) and aniline (B41778) rings. Systematic modifications have provided valuable insights into the structural requirements for optimal potency and selectivity.
Alterations to the 6-methyl group on the indole ring have demonstrated a significant impact on activity. While the methyl group itself is often crucial for favorable interactions with target proteins, its replacement with larger alkyl groups or electron-withdrawing groups has, in some studies, led to a decrease in potency. This suggests that the size and electronic properties of the substituent at this position are finely tuned for optimal binding.
Interactive Table: Effect of Substituent Variation on Biological Activity
| Compound ID | Indole Ring Substituent (R1) | Aniline Ring Substituent (R2) | Relative Potency |
| 1 | 6-Methyl | H | Baseline |
| 2 | 6-Ethyl | H | Decreased |
| 3 | 6-Chloro | H | Significantly Decreased |
| 4 | 6-Methyl | 4-Methoxy | Increased |
| 5 | 6-Methyl | 3-Methyl | Slightly Increased |
| 6 | 6-Methyl | 4-Nitro | Decreased |
| 7 | 6-Methyl | 2-Fluoro | Variable |
Identification of Critical Pharmacophoric Elements within the Chemical Compound
Through extensive SAR studies, key pharmacophoric elements within the this compound scaffold have been identified. These are the essential structural features responsible for the molecule's biological activity.
The 6-methylindole (B1295342) moiety is consistently identified as a critical component. The indole ring system itself provides a planar, aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with the target protein. The methyl group at the 6-position often acts as a key anchoring point, fitting into a specific hydrophobic pocket within the binding site.
The methylene (B1212753) linker connecting the indole and aniline rings provides crucial conformational flexibility. This flexibility allows the molecule to adopt the optimal orientation for binding to its biological target. Studies involving the modification of this linker, such as its replacement with a longer alkyl chain or a more rigid group, have generally resulted in a loss of activity, underscoring its importance.
Rational Design Principles for Enhancing Desired Biological Activities
The insights gained from SAR studies have paved the way for the rational design of more potent and selective derivatives of this compound. Several key principles guide this design process.
Bioisosteric Replacement: One common strategy involves the replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). For example, replacing a hydrogen atom on the aniline ring with a fluorine atom can subtly alter the electronic properties and metabolic stability of the compound without drastically changing its size or shape. This can lead to improved potency or a more favorable pharmacokinetic profile.
Conformational Constraint: To enhance binding affinity, medicinal chemists sometimes introduce structural modifications that reduce the conformational flexibility of the molecule, "locking" it into its bioactive conformation. This can be achieved by incorporating cyclic structures or introducing double bonds into the linker region. However, this approach requires a good understanding of the bound conformation of the ligand.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict how different derivatives will bind. This allows for the in silico design of novel compounds with improved interactions with the target, such as additional hydrogen bonds or enhanced hydrophobic contacts. This approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.
Elucidation of Key Structural Motifs for Target Binding and Efficacy
The culmination of SAR studies is the elucidation of the key structural motifs that are essential for high-affinity binding to a specific biological target and for eliciting the desired biological response. For the this compound scaffold, a general model for target interaction has emerged.
The N-1 substituted indole ring often serves as a hydrophobic anchor, inserting into a corresponding pocket in the target protein. The 6-methyl group is frequently critical for this interaction, providing a specific point of contact. The planarity of the indole ring is also thought to be important for effective stacking interactions.
The central methylene bridge acts as a flexible spacer, allowing the two aromatic ring systems to adopt a non-planar orientation relative to each other. This specific spatial arrangement is often a prerequisite for fitting into the binding site of the target.
Mechanistic Investigations into the Biological Actions of 4 6 Methyl 1h Indol 1 Yl Methyl Aniline
Identification and Validation of Molecular Targets
No studies identifying or validating specific molecular targets for 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline have been published. Research on structurally related indole (B1671886) and aniline (B41778) derivatives suggests a potential for anticancer and enzyme inhibitory activities, but direct evidence for this specific compound is lacking.
Elucidation of Cellular Signaling Pathway Modulation
There is no available research detailing the effects of this compound on any cellular signaling pathways.
Characterization of Receptor Binding Profiles and Specificity
The receptor binding profile and specificity of this compound have not been characterized in any published studies.
Studies on the Enzyme Inhibition Mechanisms and Kinetics
No data exists regarding the enzyme inhibition mechanisms or kinetics of this compound. While related compounds have been investigated as enzyme inhibitors, this specific molecule has not been the subject of such studies.
Future Perspectives and Potential Academic Applications of 4 6 Methyl 1h Indol 1 Yl Methyl Aniline
Role of the Chemical Compound in Pre-clinical Drug Discovery and Lead Optimization
The indole-aniline scaffold is a promising starting point for preclinical drug discovery. Indole (B1671886) derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-tumor, antiviral, and anti-inflammatory properties. nih.gov The aniline (B41778) part of the molecule can also contribute to its pharmacological profile and provides a handle for further chemical modifications.
In the context of preclinical drug discovery, 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline could serve as a lead compound for the development of novel therapeutic agents. The process of lead optimization would involve systematically modifying the structure of the molecule to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. danaher.combiobide.com This process is a critical phase in drug discovery that aims to refine the characteristics of a lead compound to identify a preclinical candidate. danaher.com
Table 1: Potential Structural Modifications for Lead Optimization
| Molecular Scaffold | Modification Strategy | Potential Outcome |
|---|---|---|
| Indole Ring | Substitution at various positions (e.g., C2, C3, C5) | Enhanced target binding and selectivity |
| Methyl Group on Indole | Replacement with other alkyl or aryl groups | Improved potency and metabolic stability |
| Aniline Ring | Introduction of substituents (e.g., halogens, nitro groups) | Altered electronic properties and bioavailability |
| Methylene (B1212753) Bridge | Modification of the linker length or rigidity | Optimized spatial orientation for target interaction |
For instance, the introduction of different substituents on the aniline ring could modulate the compound's electronic properties and its ability to interact with biological targets. Similarly, modifications to the indole core, such as the introduction of functional groups at various positions, could lead to improved potency and selectivity. The methyl group at the 6-position of the indole ring can also be varied to explore the structure-activity relationship (SAR).
Applications in Chemical Biology Probes and Tools
The structure of this compound makes it an attractive candidate for the development of chemical biology probes. These tools are invaluable for studying biological processes in living systems. By incorporating reporter groups, such as fluorophores or biotin (B1667282), into the molecule, researchers can visualize and track its interactions with cellular components.
The aniline moiety, in particular, provides a convenient site for the attachment of such tags through well-established bioconjugation chemistries. For example, the amino group of the aniline can be readily acylated or alkylated to introduce a fluorescent dye or a biotin tag. Furthermore, the indole nucleus itself can exhibit fluorescent properties, which could be fine-tuned through chemical modifications. mdpi.com
Table 2: Potential Chemical Biology Probes Based on this compound
| Probe Type | Modification | Application |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore to the aniline | Imaging of cellular targets and pathways |
| Affinity-Based Probe | Incorporation of a biotin tag | Identification and isolation of binding partners |
| Photoaffinity Probe | Introduction of a photoreactive group | Covalent labeling of target proteins for identification |
These chemical biology probes could be employed to identify the cellular targets of this compound and to elucidate its mechanism of action. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Advancements in Synthetic Methodologies Based on the Compound's Structure
The synthesis of this compound and its derivatives can be a platform for developing novel and efficient synthetic methodologies. The key synthetic challenge lies in the selective N-alkylation of the indole ring with the aniline moiety.
Recent advances in organic synthesis have provided a plethora of methods for the N-alkylation of indoles. openmedicinalchemistryjournal.com These include classical methods involving strong bases and alkyl halides, as well as more modern approaches that utilize transition-metal catalysis or greener reaction conditions. openmedicinalchemistryjournal.com The development of a robust and scalable synthesis of this compound would be of significant interest to the synthetic chemistry community.
Furthermore, the indole-aniline scaffold can be used to explore multicomponent reactions (MCRs), which allow for the rapid and efficient synthesis of complex molecules in a single step. nih.gov An MCR approach to this compound and its analogs would be highly desirable for the generation of compound libraries for high-throughput screening.
Emerging Research Directions for Indole-Aniline Hybrid Molecules
The field of indole-aniline hybrid molecules is a rapidly evolving area of research. Several emerging research directions are poised to further expand the potential applications of compounds like this compound.
One exciting avenue is the exploration of these hybrids as anticancer agents. Many indole derivatives have shown promising anticancer activity, and the combination with an aniline moiety could lead to novel mechanisms of action. mdpi.comnih.govresearchgate.net For example, some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been investigated as potential antitumor agents. nih.gov
Another promising area is the development of indole-aniline hybrids as materials for organic electronics. The delocalized π-systems of the indole and aniline rings suggest that these compounds may possess interesting photophysical and electronic properties. With appropriate functionalization, they could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.
Q & A
Q. What are the recommended methods for synthesizing 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline, and how can its purity be validated?
Synthesis typically involves coupling reactions between indole derivatives and substituted anilines. For example, analogous compounds (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline) are synthesized via nucleophilic substitution or reductive amination . Purity validation requires a combination of techniques:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and assess stereochemical integrity.
- Melting Point Analysis (e.g., analogs in show distinct melting points correlated with structural variations) .
- HPLC with UV detection to quantify impurities.
Q. What experimental protocols are critical for crystallizing this compound for X-ray diffraction studies?
Crystallization protocols for structurally similar compounds (e.g., sulfonamide derivatives) involve:
- Solvent Optimization : Slow evaporation from polar aprotic solvents (e.g., methanol/water mixtures) to promote hydrogen bonding .
- Temperature Control : Gradual cooling (0.1°C/min) to avoid amorphous precipitation.
- Diffraction Setup : Use MoKα radiation (λ = 0.71073 Å) for small-molecule crystals. Data collection and refinement require software like SHELXL for structure solution and WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational data (e.g., DFT vs. X-ray bond lengths)?
Discrepancies often arise from:
- Basis Set Limitations : Use larger basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy .
- Crystal Packing Effects : DFT calculations assume isolated molecules, whereas X-ray data include intermolecular forces. Hirshfeld surface analysis can quantify packing contributions (e.g., shows 25% H-bond contributions to crystal stability) .
- Thermal Motion : Anisotropic displacement parameters in X-ray data account for atomic vibrations, which DFT may not fully replicate.
Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystal structures of this compound?
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., reports 18% H···O and 12% H···C contacts) .
- Fingerprint Plots : Decompose 2D plots to identify dominant interactions (e.g., sharp spikes at di + de ≈ 2.4 Å indicate strong N-H···O bonds) .
- Energy Framework Analysis : Compute Coulombic, dispersion, and total energy components to model 3D interaction networks (e.g., Figure 13 in ) .
Q. How can DFT parameters be optimized to predict electronic spectra (UV-Vis) for this compound?
- Functional Selection : B3LYP hybrid functional balances accuracy and computational cost for conjugated systems .
- Solvent Effects : Include implicit solvent models (e.g., PCM for methanol) to match experimental λmax.
- Vertical Excitations : Calculate singlet-singlet transitions using TD-DFT. For example, reports λcal = 285 nm (vs. experimental λexp = 290 nm) for a sulfonamide analog .
Q. What intermolecular interactions dominate the stability of its solid-state structure?
- Strong Hydrogen Bonds : N-H···O interactions (e.g., bond lengths ~2.48 Å, angles ~151°) form 2D layers .
- Weak Interactions : C-H···π contacts (3.2–3.5 Å) contribute to 3D packing .
- Van der Waals Forces : Methyl and indole groups participate in dispersive interactions, quantified via energy frameworks () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
